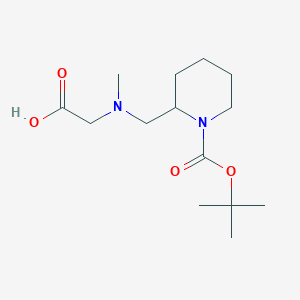

2-(((1-(tert-Butoxycarbonyl)piperidin-2-yl)methyl)(methyl)amino)acetic acid

Description

2-(((1-(tert-Butoxycarbonyl)piperidin-2-yl)methyl)(methyl)amino)acetic acid is a synthetic intermediate featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a methylamino acetic acid side chain, and a methyl substituent. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis or drug development, by preventing unwanted reactions at the amine site . Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol. The compound’s carboxylic acid group confers moderate aqueous solubility, while the Boc group increases lipophilicity, influencing its applicability in organic solvents .

Properties

IUPAC Name |

2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16-8-6-5-7-11(16)9-15(4)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNNRXCNTSMXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((1-(tert-Butoxycarbonyl)piperidin-2-yl)methyl)(methyl)amino)acetic acid, with the CAS number 1353961-13-3, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H26N2O4. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to enhance the compound's stability and solubility.

| Property | Value |

|---|---|

| Molecular Weight | 286.372 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1353961-13-3 |

| SMILES | CC(C)(OC(N1CCC(CC1)CC2=NC=CN2CC(O)=O)=O)C... |

Research indicates that compounds with similar structures often interact with various biological targets, particularly in the central nervous system (CNS). The piperidine moiety is frequently associated with modulation of neurotransmitter systems, especially those involving muscarinic receptors.

Muscarinic Receptor Agonism

A study highlighted the design of muscarinic M1 receptor agonists, which are crucial for cognitive function. Compounds with piperidine structures have shown promising activity in enhancing cognitive performance through selective agonism at the M1 receptor, potentially alleviating conditions such as Alzheimer's disease .

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

-

In Vitro Assays :

- Calcium mobilization assays demonstrated that related compounds exhibit significant potency at M1 receptors, with EC50 values in the low micromolar range.

- Functional assays have shown that these compounds can effectively activate downstream signaling pathways such as ERK phosphorylation.

-

In Vivo Studies :

- Animal models treated with similar piperidine derivatives exhibited enhanced memory and learning capabilities, suggesting a potential role in cognitive enhancement therapies.

Case Studies

Several studies have investigated the effects of piperidine-based compounds on cognitive function:

Study 1: Cognitive Enhancement in Rodent Models

A recent study examined a series of piperidine derivatives for their effects on memory retention in rodents. The results indicated that compounds similar to this compound significantly improved performance in maze tests compared to control groups .

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of these compounds for M1 versus other muscarinic receptors (M2 and M3). The findings suggested that modifications to the piperidine structure could enhance selectivity, reducing off-target effects and improving safety profiles in potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with three analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability |

|---|---|---|---|---|---|

| 2-(((1-(tert-Butoxycarbonyl)piperidin-2-yl)methyl)(methyl)amino)acetic acid | C₁₃H₂₄N₂O₄ | 272.34 | Boc-protected piperidine, methylamino, acetic acid | Moderate in water, high in DMSO | Acid-labile (Boc deprotection) |

| 2-(((1-Methylpiperidin-4-yl)methyl)amino)acetic acid | C₁₀H₁₉N₂O₂ | 199.27 | Piperidine, methylamino, acetic acid | High in polar solvents | Stable under neutral conditions |

| Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | C₁₂H₂₁NO₄ | 243.30 | Boc-protected piperidine, methyl ester | Low in water, high in organic media | Base-sensitive (ester hydrolysis) |

| 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid | C₁₂H₂₁NO₄ | 259.30 | Boc-protected amine, cyclobutyl, acetic acid | Moderate in polar aprotic solvents | Acid-labile |

Key Observations:

Boc Protection: The target compound and methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate share Boc groups, making them susceptible to acidic deprotection. In contrast, 2-(((1-Methylpiperidin-4-yl)methyl)amino)acetic acid lacks this group, enhancing stability but limiting its utility as a synthetic intermediate .

Solubility : The acetic acid moiety in the target compound improves water solubility compared to the methyl ester analog, which is more lipophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.